molecular formula C19H26ClNO B13495233 4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride

4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride

Cat. No.: B13495233
M. Wt: 319.9 g/mol
InChI Key: GQTQOAVQLYFEOB-UHFFFAOYSA-N
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Description

4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride is an organic compound that belongs to the class of phenols. It is characterized by the presence of a phenol group, a methyl group, and a phenyl group attached to a propyl chain with an isopropylamino substituent. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride typically involves multiple steps, including the formation of the phenol group and the attachment of the propyl chain with the isopropylamino substituent. One common method involves the Friedel-Crafts alkylation reaction, where chloroacetone reacts with benzene in the presence of an aluminum chloride catalyst . This is followed by further reactions to introduce the isopropylamino group and the phenol group.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solid acid catalysts, such as ceria-alumina, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride is unique due to the presence of both the phenol group and the isopropylamino substituent, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C19H26ClNO

Molecular Weight

319.9 g/mol

IUPAC Name

4-methyl-2-[1-phenyl-3-(propan-2-ylamino)propyl]phenol;hydrochloride

InChI

InChI=1S/C19H25NO.ClH/c1-14(2)20-12-11-17(16-7-5-4-6-8-16)18-13-15(3)9-10-19(18)21;/h4-10,13-14,17,20-21H,11-12H2,1-3H3;1H

InChI Key

GQTQOAVQLYFEOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCNC(C)C)C2=CC=CC=C2.Cl

Origin of Product

United States

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